molecular formula C17H17Cl2NO3 B2904139 2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide CAS No. 1396871-01-4

2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide

Cat. No.: B2904139
CAS No.: 1396871-01-4
M. Wt: 354.23
InChI Key: TYGPCIYJMUWMAD-UHFFFAOYSA-N
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Description

2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide typically involves multiple steps, starting with the preparation of the 2,4-dichlorophenoxyacetic acid. This is followed by the formation of the acetamide derivative through a series of reactions involving reagents such as acyl chlorides and amines.

    Preparation of 2,4-dichlorophenoxyacetic acid: This can be achieved by reacting 2,4-dichlorophenol with chloroacetic acid in the presence of a base.

    Formation of the acetamide: The 2,4-dichlorophenoxyacetic acid is then converted to its acyl chloride derivative using reagents like thionyl chloride. This acyl chloride is subsequently reacted with 3-hydroxy-3-phenylpropylamine to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group in the compound can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the acetamide can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic substitution can be carried out using reagents like nitric acid for nitration or bromine for halogenation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an amine.

Scientific Research Applications

2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe to study enzyme interactions.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in the context of its interactions with biological targets.

    Industry: It could be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound may act as an inhibitor or activator. The exact pathways involved would depend on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-dichlorophenoxy)acetic acid: A precursor in the synthesis of the acetamide.

    N-(3-hydroxy-3-phenylpropyl)acetamide: A related compound with a similar structure but lacking the dichlorophenoxy group.

Uniqueness

What sets 2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide apart is the combination of the dichlorophenoxy and hydroxy-phenylpropyl groups, which may confer unique chemical and biological properties

Properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-(3-hydroxy-3-phenylpropyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17Cl2NO3/c18-13-6-7-16(14(19)10-13)23-11-17(22)20-9-8-15(21)12-4-2-1-3-5-12/h1-7,10,15,21H,8-9,11H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGPCIYJMUWMAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CCNC(=O)COC2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17Cl2NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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